Methyclothiazide-13C6 is a stable isotopic variant of Methyclothiazide, a thiazide diuretic used primarily in the treatment of hypertension and edema. The incorporation of the carbon-13 isotope enhances its utility in various scientific applications, particularly in pharmacokinetics and metabolic studies. Methyclothiazide itself is classified as a thiazide-like diuretic, which works by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron, leading to increased urine output.
Methyclothiazide-13C6 is synthesized from Methyclothiazide, which is derived from thiazide compounds. Thiazides are a class of medications that are widely used for their diuretic effects. The classification of Methyclothiazide-13C6 falls under the category of pharmaceutical agents with specific applications in clinical and research settings.
The synthesis of Methyclothiazide-13C6 typically involves the use of carbon-13 labeled precursors. One common approach is through the incorporation of labeled carbon sources during the synthetic process. For example, [(13)C6]-phenol can serve as an excellent starting material for synthesizing various thiazide derivatives, including Methyclothiazide-13C6.
The synthesis may employ various organic reactions, including condensation and cyclization reactions, often utilizing methods such as Stille coupling. This method facilitates the formation of carbon-carbon bonds, crucial for constructing the thiazide ring structure while ensuring that the carbon-13 isotope is incorporated into the final product.
Methyclothiazide-13C6 retains the molecular structure of Methyclothiazide but with six carbon atoms replaced by their carbon-13 isotopes. The molecular formula for Methyclothiazide is C8H9ClN3O4S, and upon isotopic labeling, it becomes C8H3^{13}C_6ClN3O4S.
The molecular weight of Methyclothiazide-13C6 can be calculated based on its isotopic composition, which slightly alters its mass compared to the non-labeled compound.
Methyclothiazide-13C6 can undergo various chemical reactions similar to those of its non-labeled counterpart. These include hydrolysis, oxidation, and conjugation reactions that are essential for understanding its metabolic pathways.
In metabolic studies, tracking the degradation products of Methyclothiazide-13C6 using techniques such as gas chromatography-mass spectrometry allows researchers to elucidate its pharmacokinetics more accurately.
Methyclothiazide functions by inhibiting sodium reabsorption in the distal convoluted tubule. This action leads to increased sodium and water excretion, resulting in decreased blood volume and lowered blood pressure. The addition of carbon-13 labeling aids in tracing these metabolic processes more effectively in biological systems.
Studies utilizing Methyclothiazide-13C6 can provide insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics through advanced analytical techniques.
Methyclothiazide-13C6 exhibits similar physical properties to its parent compound, including solubility in water and organic solvents. The specific isotopic labeling may slightly affect its boiling point and melting point due to changes in molecular mass.
Methyclothiazide-13C6 is primarily used in pharmacological research to study drug metabolism and disposition. Its application extends to:
Methyclothiazide-¹³C₆ is a stable isotope-labeled analog of the thiazide diuretic methyclothiazide, where six carbon atoms are replaced by the ¹³C isotope. The isotopic labeling occurs specifically on the benzothiadiazine ring system, as confirmed by the InChI string: InChI=1S/C9H11Cl2N3O4S2/c1-14-9(4-10)13-6-2-5(11)7(19(12,15)16)3-8(6)20(14,17)18/h2-3,9,13H,4H2,1H3,(H2,12,15,16)/i2+1,3+1,5+1,6+1,7+1,8+1
[4]. This configuration positions the ¹³C atoms at the 2-, 3-, 5-, 6-, 7-, and 8-positions of the benzothiadiazine core, ensuring minimal perturbation to the molecule’s electronic and steric properties while introducing a distinct mass signature for analytical detection. Nuclear magnetic resonance (NMR) studies of such labeled compounds typically show characteristic ¹³C coupling patterns without chemical shift deviations, preserving the native structure’s spatial conformation [4] [7].
The molecular formula of Methyclothiazide-¹³C₆ is C₃¹³C₆H₁₁Cl₂N₃O₄S₂, with an average molecular weight of 366.19 g/mol—a 6.0532 Da increase from the unlabeled counterpart (360.24 g/mol) [4]. High-resolution mass spectrometry (HRMS) validates this mass shift and isotopic purity:
Property | Methyclothiazide-¹³C₆ | Methyclothiazide |
---|---|---|
Molecular Formula | C₃¹³C₆H₁₁Cl₂N₃O₄S₂ | C₉H₁₁Cl₂N₃O₄S₂ |
Exact Mass (Da) | 366.19 | 360.24 |
Key MS Fragments | m/z 368.96 [M+H]+¹³C₆ | m/z 362.91 [M+H]+ |
In electrospray ionization (ESI) mass spectrometry, the [M+H]+ peak at m/z 368.96 shows a characteristic 6-Da shift. The isotopic envelope exhibits a distinct ¹³C pattern, with the M+6 peak intensity exceeding 99% of the base peak, confirming minimal unlabeled contamination [4] [7]. Fragmentation pathways mirror the non-labeled analog, with signature ions like [C₆H₅¹³C₆ClN₂O₂S]+ (m/z 259.04) retaining ¹³C incorporation.
The isotopic labeling in Methyclothiazide-¹³C₆ induces negligible changes to its bulk physicochemical properties but significantly alters mass-dependent analytical behavior:
Core Physicochemical Properties
Property | Methyclothiazide-¹³C₆ | Methyclothiazide | Significance |
---|---|---|---|
Molecular Weight | 366.19 g/mol | 360.24 g/mol | Alters MS detection |
LogP (Calculated) | ~1.2 | ~1.2 | Similar hydrophobicity |
Solubility (Water) | ~0.1 mg/mL | ~0.1 mg/mL | Equivalent bioavailability |
Melting Point | Not reported | 225–227°C | Assumed congruent |
Analytical Differentiation
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: